1,1-Diethylsilacyclobutane
CAS No.:
Cat. No.: VC1956271
Molecular Formula: C7H16Si
Molecular Weight: 128.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H16Si |
|---|---|
| Molecular Weight | 128.29 g/mol |
| IUPAC Name | 1,1-diethylsiletane |
| Standard InChI | InChI=1S/C7H16Si/c1-3-8(4-2)6-5-7-8/h3-7H2,1-2H3 |
| Standard InChI Key | GZWKARCRFBCJHP-UHFFFAOYSA-N |
| Canonical SMILES | CC[Si]1(CCC1)CC |
Introduction
Chemical Structure and Properties
Physical Properties
While specific data for 1,1-diethylsilacyclobutane is limited in the provided search results, its properties can be inferred from similar compounds such as 1,1-dimethylsilacyclobutane. Based on structural analogies, the following properties can be reasonably expected:
Spectroscopic Characteristics
Spectroscopic data for 1,1-diethylsilacyclobutane would likely exhibit characteristic patterns similar to other silacyclobutanes, with certain distinguishing features:
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IR Spectroscopy: Expected to show characteristic bands for Si-C stretching vibrations (approximately 800-850 cm⁻¹) and CH2 ring deformation modes .
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NMR Spectroscopy:
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¹H NMR would show signals for the ethyl groups (triplet for CH3 and quartet for CH2) and the ring CH2 groups
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¹³C NMR would distinguish between the ring carbon atoms and the ethyl carbon atoms
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²⁹Si NMR would provide valuable information about the silicon environment
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Synthesis Methods
Modern Synthetic Approaches
Contemporary approaches to silacyclobutane synthesis have evolved to provide better control over reaction conditions and product purity:
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Transition metal-catalyzed cyclization reactions may offer more selective routes to 1,1-diethylsilacyclobutane
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Ring-closing metathesis methods could potentially be employed for the construction of the silacyclobutane ring
Chemical Reactivity
Ring-Opening Reactions
One of the most significant aspects of silacyclobutane chemistry is the propensity for ring-opening reactions. By analogy with related compounds, 1,1-diethylsilacyclobutane would be expected to undergo ring-opening under various conditions:
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Reaction with halogens (Cl2, Br2) likely resulting in Si-C bond cleavage
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Treatment with hydrogen halides (HCl, HBr) leading to ring opening
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Reaction with nucleophiles such as hydroxide or alkoxide ions
Based on the reactivity patterns observed for 1,1-dimethyl-3,3-diphenyl-1,3-disilacyclobutane, the ring-opening of 1,1-diethylsilacyclobutane would likely occur preferentially at the SiEt2–CH2 bond when treated with hydroxide, methoxide, ethoxide, or hydride ions .
Thermal Behavior
Silacyclobutanes typically undergo interesting thermal transformations due to their ring strain. From data on related compounds:
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Thermal decomposition may produce ethylene and 1,1-diethylsilene intermediates
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At higher temperatures, decomposition potentially yields dimethylsilylene and propene (or cyclopropane) via homolytic cleavage of Si-C bonds
This thermal behavior is comparable to 1,1-dimethylsilacyclobutane, which decomposes on a tungsten filament to form ethene and 1,1-dimethylsilene in a catalytic process .
Polymerization
Perhaps the most significant application of 1,1-diethylsilacyclobutane is its ability to undergo ring-opening polymerization:
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Anionic polymerization to form poly(1,1-diethylsilabutane)
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Formation of block copolymers when polymerized with other monomers
Applications in Materials Science
Polymer Precursors
1,1-Diethylsilacyclobutane has demonstrated utility as a monomer for the preparation of specialized polymers:
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Homopolymers with silicon in the main chain, which may exhibit unique thermal and mechanical properties
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Block copolymers with amphiphilic character, particularly when combined with hydrophilic blocks such as methacrylic acid
Such amphiphilic block copolymers could potentially self-assemble into micelles in selective solvents, making them interesting for applications in drug delivery, emulsion stabilization, or as templates for nanomaterial synthesis.
Precursors for Silicon-Containing Films
By analogy with other silacyclobutanes, 1,1-diethylsilacyclobutane could potentially serve as a precursor for the deposition of silicon-containing films. Related compounds have been explored for applications in:
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Silicon carbide (SiC) thin film deposition via chemical vapor deposition (CVD)
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Cross-linkable carbosilane polymers with embedded disilacyclobutane rings, which can be used for the formation of specialized coatings
Current Research Trends
Polymerization Studies
Recent research on silacyclobutanes has focused on controlled polymerization techniques:
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Anionic ring-opening polymerization for the preparation of well-defined polymers with narrow molecular weight distributions
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Investigation of initiator systems for optimal polymerization control
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The study of crystallization behavior in the resulting polymers, which affects mechanical and thermal properties
Structure-Property Relationships
Understanding how structural modifications influence the properties of silacyclobutanes and their polymers represents an important research direction:
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Comparison of ethyl-substituted versus methyl-substituted silacyclobutanes in terms of reactivity and polymer properties
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Investigation of thermal stability and decomposition pathways
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Study of crystallization behavior and microstructure in the corresponding polymers
Emerging Applications
Several emerging applications for silacyclobutane-derived materials are being explored:
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Use in specialty coatings with enhanced thermal and chemical resistance
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Development of responsive materials that can change properties in response to external stimuli
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Exploration of potential in biomedical applications, particularly for amphiphilic block copolymers that can form micelles or vesicles for drug delivery
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